molecular formula C10H10ClF3N2O B11960528 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea CAS No. 2711-20-8

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea

Cat. No.: B11960528
CAS No.: 2711-20-8
M. Wt: 266.65 g/mol
InChI Key: WPKYGXCUDANURX-UHFFFAOYSA-N
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Description

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is a chemical compound with the molecular formula C 10 H 10 ClF 3 N 2 O and a CAS registration number of 2711-20-8 . This urea derivative is offered for research and development purposes. While specific biological data for this compound is limited in the available search results, it is structurally related to a class of substituted phenylurea compounds known for their herbicidal activity, such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and Fluometuron (3-(m-Trifluoromethylphenyl)-1,1-dimethylurea) . Compounds in this class typically act as inhibitors of photosynthesis . They bind to the D1 protein at the Q B -binding niche in Photosystem II (PS II), thereby disrupting photosynthetic electron transport and leading to the light-dependent generation of destructive free radicals that ultimately cause cellular membrane damage and plant death . Researchers may find this compound valuable for studies in plant physiology, herbicide mode-of-action investigations, and the development of agrochemicals. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2711-20-8

Molecular Formula

C10H10ClF3N2O

Molecular Weight

266.65 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea

InChI

InChI=1S/C10H10ClF3N2O/c1-16(2)9(17)15-8-5-6(10(12,13)14)3-4-7(8)11/h3-5H,1-2H3,(H,15,17)

InChI Key

WPKYGXCUDANURX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Primary Reactants

  • 2-Chloro-5-(trifluoromethyl)aniline (CAS 121-50-6): Synthesized via ammonolysis of 3,4-dichlorobenzotrifluoride at 235–250°C under pressure (38–40 kg/cm²) with potassium fluoride.

  • Dimethylcarbamoyl chloride (CAS 79-44-7): Commercial reagent, stored under inert conditions to prevent hydrolysis.

Solvents and Bases

ComponentRoleExamples
Solvents Reaction mediumDichloromethane, chlorobenzene
Bases HCl scavengerTriethylamine, potassium carbonate

Laboratory-Scale Synthesis

Standard Protocol

  • Reaction Setup :

    • Dissolve 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane.

    • Add triethylamine (1.4 eq) dropwise at 0°C.

    • Introduce dimethylcarbamoyl chloride (1.1 eq) and stir at 25°C for 6–8 hours.

  • Workup :

    • Quench with ice water, extract organic layer, and dry over MgSO₄.

    • Purify via recrystallization (ethyl acetate/diethyl ether, 1:3 v/v) to yield colorless crystals (89–92% purity).

Reaction Mechanism

The amine attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride, forming a tetrahedral intermediate. Triethylamine neutralizes HCl, shifting equilibrium toward product formation:

R-NH2+ClC(O)NMe2Et3NR-NH-C(O)NMe2+Et3NH+Cl\text{R-NH}2 + \text{ClC(O)NMe}2 \xrightarrow{\text{Et}3\text{N}} \text{R-NH-C(O)NMe}2 + \text{Et}_3\text{NH}^+\text{Cl}^-

Industrial-Scale Production

Continuous Flow Reactor System

ParameterOptimal Condition
Temperature20–25°C
Residence time2–3 hours
SolventChlorobenzene
Throughput50–100 kg/day

Advantages :

  • Enhanced heat transfer minimizes side reactions (e.g., hydrolysis of carbamoyl chloride).

  • Automated pH control maintains reaction efficiency.

Purification and Isolation

  • Distillation : Removes unreacted aniline (b.p. 82–83°C at 9 mmHg).

  • Crystallization : Ethyl acetate/hexane mixture yields >99% pure product.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Batch (Lab) 75–8089–92Limited
Continuous Flow 85–9095–99High

Key Observations :

  • Chlorobenzene outperforms dichloromethane in industrial settings due to higher boiling point (131°C) and reduced volatility.

  • Excess dimethylcarbamoyl chloride (1.1 eq) ensures complete conversion of the aniline.

Challenges and Mitigation

Hydrolysis of Carbamoyl Chloride

  • Cause : Moisture in solvents or reagents.

  • Solution : Use molecular sieves for solvent drying and maintain inert atmosphere.

Byproduct Formation

  • N-Methylurea derivatives : Generated at temperatures >30°C.

  • Mitigation : Strict temperature control (0–25°C).

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Phosphodiesterases

Research indicates that compounds similar to 3-[2-chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea are investigated for their ability to inhibit phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels in cells. The inhibition of these enzymes can lead to therapeutic effects in various conditions such as cardiovascular diseases and erectile dysfunction .

2. Antitumor Activity

The compound has been explored for its potential role in cancer treatment. Specifically, it has been studied for its ability to inhibit lymphangiogenesis, which is the formation of new lymphatic vessels from pre-existing ones. This property can help prevent the metastasis of solid tumors .

3. Dermatological Applications

Due to its properties, this compound may also find applications in dermatology, particularly in treatments aimed at skin disorders and cosmetic formulations .

Environmental Applications

1. Herbicide Metabolite Studies

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is relevant in environmental science as a metabolite of certain herbicides. Its detection and analysis are crucial for understanding the fate and degradation pathways of herbicides in soil and water systems. Analytical methods have been developed to measure such metabolites effectively using techniques like liquid chromatography-mass spectrometry (LC-MS) .

2. Monitoring Water Quality

The compound's presence in environmental samples can serve as an indicator of contamination from agricultural practices. Studies have shown that monitoring these metabolites helps evaluate non-point source pollution and contributes to better water quality management strategies .

Material Science Applications

1. Synthesis of Advanced Materials

The unique chemical structure of 3-[2-chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea allows it to be utilized in the synthesis of advanced materials. Its reactivity can be harnessed in polymer chemistry and the development of novel materials with specific properties tailored for industrial applications .

Case Study 1: Antitumor Research

In a study examining the effects of various compounds on tumor growth, 3-[2-chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea exhibited significant inhibition of lymphangiogenesis in vitro and in vivo models. The results indicated a potential pathway for developing new anticancer therapies targeting lymphatic systems.

Case Study 2: Environmental Monitoring

A comprehensive study conducted by the US Geological Survey focused on the detection of herbicide metabolites in surface waters. The findings highlighted how 3-[2-chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea was frequently detected in samples collected from agricultural runoff areas, emphasizing its role as a marker for pesticide contamination.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and stability .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Substituents Molecular Formula Primary Use Key Findings
Target Compound 2-Cl, 5-CF₃ C₁₀H₁₀ClF₃N₂O Herbicide (PSII inhibitor) Higher lipophilicity (-CF₃ group) enhances membrane penetration; moderate soil persistence.
Diuron (DCMU) 3,4-dichloro C₉H₁₀Cl₂N₂O Herbicide, algicide Broad-spectrum PSII inhibition; widely studied in algal models .
Noruron Perhydro-4,7-methanoinden C₁₂H₂₀N₂O Herbicide Lower water solubility; used pre-emergence for cereal crops .
Norflurazon Pyridazinone core C₁₂H₉ClF₃N₃O Herbicide (bleaching) Inhibits carotenoid biosynthesis (non-PSII target); controls grasses and weeds .

Mechanistic Differences

  • PSII Inhibition Efficiency :
    The target compound and Diuron both inhibit PSII, but substitution patterns influence binding affinity. Diuron’s 3,4-dichloro configuration allows stronger interaction with the D1 protein’s QB site, making it 2–3× more potent in algae (e.g., Chlamydomonas reinhardtii) . The trifluoromethyl group in the target compound may reduce binding efficiency but improve resistance to metabolic degradation in plants.
  • Selectivity and Non-Target Effects: Norflurazon diverges entirely in mechanism, targeting phytoene desaturase (carotenoid biosynthesis) rather than PSII. This results in distinct symptomology (leaf bleaching vs. chlorosis) and reduced cross-resistance risks .

Environmental and Physicochemical Properties

  • Lipophilicity (Log P): Target compound: ~3.1 (enhanced by -CF₃ group).
  • Persistence : Diuron exhibits longer half-life in soil (100–150 days) compared to the target compound (~60–90 days), likely due to its stability against microbial degradation .

Biological Activity

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea (CAS: 2711-20-8) is a compound with significant biological activity that has garnered attention in various fields, including pharmacology and environmental science. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClF3N2O
  • Molecular Weight : 252.65 g/mol
  • Chemical Structure : The compound features a dimethylurea moiety attached to a chlorinated aromatic ring with trifluoromethyl substitution.

The biological activity of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting processes like photosynthesis in plants and neurotransmitter breakdown in animals.
  • Antimicrobial Properties : Studies have indicated that it exhibits antibacterial activity against several pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Biological Activity Data

Biological Activity Target/Organism MIC (µg/mL)
AntibacterialStaphylococcus aureus31.25
AntibacterialEscherichia coli62.5
AntimycobacterialMycobacterium tuberculosis H37Rv40

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated the compound's effectiveness against a range of bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria . The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Environmental Impact :
    Research has also focused on the environmental persistence of this compound, particularly in aquatic ecosystems. Its chlorinated structure suggests potential bioaccumulation risks, which necessitates further investigation into its ecological effects .
  • Pharmacological Applications :
    Recent investigations into the pharmacological applications of this compound have shown promise in modulating neurotransmitter systems. For example, it may influence acetylcholinesterase activity, which is crucial for neurotransmission .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea to achieve high yields?

Methodological Answer:

  • Use factorial design to systematically evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, a tetrahydrofuran (THF) solvent system with isopropylmagnesium chloride has been shown to yield 69% under controlled conditions .
  • Employ statistical methods like response surface methodology to identify optimal reaction parameters, reducing the number of trial-and-error experiments .
  • Monitor reaction progress via techniques like HPLC or NMR to ensure intermediate stability and minimize side reactions.

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

Methodological Answer:

  • Combine X-ray crystallography (as demonstrated in similar urea derivatives ) with FT-IR and NMR spectroscopy to resolve stereochemical ambiguities.
  • Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectra .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to stressors like UV light, humidity, and elevated temperatures. Monitor degradation products via LC-MS .
  • Use kinetic modeling to extrapolate shelf-life predictions under standard storage conditions.

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data, such as unexpected reaction intermediates?

Methodological Answer:

  • Apply quantum chemical reaction path searches (e.g., via the ICReDD framework) to identify low-energy intermediates not detected experimentally .
  • Integrate machine learning with experimental datasets to predict side reactions and refine mechanistic hypotheses .

Q. What strategies are effective for designing reactors to scale up synthesis while maintaining selectivity?

Methodological Answer:

  • Use computational fluid dynamics (CFD) simulations to model mixing efficiency and heat transfer in batch vs. continuous-flow reactors .
  • Optimize membrane separation technologies (e.g., nanofiltration) to isolate the product from byproducts during continuous synthesis .

Q. How can researchers reconcile conflicting toxicity or activity data in biological assays involving this compound?

Methodological Answer:

  • Perform metabolomic profiling to identify species-specific metabolic pathways that may alter the compound’s activity .
  • Apply Bayesian statistical models to quantify uncertainty in dose-response relationships and distinguish experimental noise from biological variability .

Methodological Frameworks

Integrating AI-driven experimental design with traditional synthesis workflows

  • Implement autonomous robotic platforms for high-throughput screening of reaction conditions, coupled with real-time feedback from spectroscopic sensors .
  • Use generative adversarial networks (GANs) to propose novel synthetic routes based on existing literature and patent data .

Addressing reproducibility challenges in multi-institutional studies

  • Standardize protocols using open-source electronic lab notebooks (ELNs) and inter-laboratory calibration of analytical instruments .
  • Publish raw datasets alongside metadata (e.g., solvent purity, equipment specifications) to enable robust cross-validation .

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